molecular formula C19H19NO6 B5186930 Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B5186930
M. Wt: 357.4 g/mol
InChI Key: FPJPWNLWLUSQKZ-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

The synthesis of Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the esterification of 5-aminoisophthalic acid with methanol in the presence of a catalyst to form dimethyl 5-aminobenzene-1,3-dicarboxylate. This intermediate is then reacted with 2-phenoxypropanoic acid chloride under suitable conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The aromatic ring allows for π-π interactions with proteins and other macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar compounds to Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate include:

    Dimethyl 5-aminobenzene-1,3-dicarboxylate: Lacks the phenoxypropanoyl group, making it less complex.

    Dimethyl 5-[(2-phenylacetyl)amino]benzene-1,3-dicarboxylate: Similar structure but with a phenylacetyl group instead of a phenoxypropanoyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 5-(2-phenoxypropanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-12(26-16-7-5-4-6-8-16)17(21)20-15-10-13(18(22)24-2)9-14(11-15)19(23)25-3/h4-12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPWNLWLUSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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